Product packaging for n-Fluorobenzenesulfonamide(Cat. No.:CAS No. 145490-75-1)

n-Fluorobenzenesulfonamide

Cat. No.: B034697
CAS No.: 145490-75-1
M. Wt: 175.18 g/mol
InChI Key: CJYQZTZSYREQBD-UHFFFAOYSA-N
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Description

n-Fluorobenzenesulfonamide is a high-purity chemical building block of significant value in medicinal chemistry and biochemical research. Its core utility derives from the strategic incorporation of a fluorine atom on the benzenesulfonamide scaffold, which can profoundly influence a molecule's electronic properties, metabolic stability, and bioavailability. Researchers primarily utilize this compound as a key intermediate in the synthesis of novel sulfonamide-based inhibitors, particularly targeting carbonic anhydrases . The sulfonamide group (-SO₂NH₂) acts as a zinc-binding function (ZBG), coordinating with the active site zinc ion in these enzymes, while the fluorine atom allows for fine-tuning of inhibitor potency and selectivity across various CA isoforms (e.g., CA II, CA IX, CA XII). Beyond carbonic anhydrase research, this compound serves as a versatile synthon for developing PET (Positron Emission Tomography) radiotracers, where the fluorine-18 isotope can be introduced, and for creating covalent enzyme inhibitors through further functionalization of the sulfonamide nitrogen. This compound is an essential tool for probing enzyme mechanisms, structure-activity relationships (SAR), and for the design of potential therapeutics in areas such as oncology, glaucoma, and epilepsy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6FNO2S B034697 n-Fluorobenzenesulfonamide CAS No. 145490-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYQZTZSYREQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572114
Record name N-Fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145490-75-1
Record name N-Fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Fluorobenzenesulfonimide and Its Analogues

Conventional Synthesis of N-Fluorobenzenesulfonimide

The traditional methods for synthesizing N-Fluorobenzenesulfonimide primarily involve the direct fluorination of a precursor or the fluorination of its corresponding salt. These techniques have been refined over the years to improve yield, safety, and accessibility.

Fluorination of N-(phenylsulfonyl)benzenesulfonamide

The direct fluorination of N-(phenylsulfonyl)benzenesulfonamide, also known as dibenzenesulfonimide, is a well-established method for producing NFSI. rsc.orgresearchgate.netnih.gov This process typically involves the use of elemental fluorine (F₂) diluted with an inert gas like nitrogen (N₂).

The reaction is generally carried out by bubbling a 10% v/v mixture of F₂ in N₂ through a solution of N-(phenylsulfonyl)benzenesulfonamide in an anhydrous solvent, such as acetonitrile (B52724). rsc.orgresearchgate.net To mitigate potential side reactions and control the high reactivity of elemental fluorine, the reaction is conducted at low temperatures, commonly around -40°C. rsc.org This direct electrophilic fluorination targets the nitrogen atom of the sulfonimide, replacing the hydrogen with a fluorine atom to yield the desired N-Fluorobenzenesulfonimide. Following the reaction, a nitrogen purge helps remove any residual fluorine gas. The product, a stable and non-hygroscopic crystalline solid, can then be isolated through filtration, evaporation of the solvent, and recrystallization. researchgate.net Yields for this method have been reported to be as high as 74-85%. researchgate.net

Key Parameters for Direct Fluorination:

ParameterOptimal ConditionPurpose
Reagent 10% F₂ in N₂Provides a controlled and safer source of electrophilic fluorine.
Substrate N-(phenylsulfonyl)benzenesulfonamideThe precursor molecule for fluorination.
Solvent Anhydrous AcetonitrileDissolves the substrate and facilitates the reaction.
Temperature -40°CMinimizes side reactions and controls reactivity.
Reaction Time ~2-6 hoursEnsures the reaction proceeds to completion. researchgate.net

Preparation from Corresponding Sodium Salts

An alternative and often more convenient route to NFSI involves the fluorination of the sodium salt of N-(phenylsulfonyl)benzenesulfonamide. rsc.orgresearchgate.net This method avoids the direct handling of elemental fluorine gas in some variations, making it more accessible for laboratories not equipped for gas-phase reactions.

In one approach, the sodium salt, sodium dibenzenesulfonimide, is dissolved in a solvent mixture like water/acetonitrile or pure water. utupub.fi A diluted fluorine-nitrogen gas mixture (10% F₂ in N₂) is then passed through the solution. This method has been reported to produce NFSI with yields of up to 94%. utupub.fi

A more common variation of this method involves the use of other electrophilic fluorinating agents instead of F₂ gas. First, the N-(phenylsulfonyl)benzenesulfonamide is deprotonated using a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) to form the sodium salt. This salt is then treated with a milder, solid fluorinating agent like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This reaction is typically performed in a solvent like dichloromethane (B109758) (DCM) at 0°C and stirred for several hours. While this method may result in more moderate yields (around 60-70%), it offers improved handling and safety.

Comparison of Conventional Synthesis Methods:

MethodFluorinating AgentTypical YieldAdvantagesDisadvantages
Direct Fluorination 10% F₂ in N₂74-85% researchgate.netHigh yield, direct route.Requires specialized equipment for handling F₂ gas.
Sodium Salt + F₂ 10% F₂ in N₂up to 94% utupub.fiVery high yield.Still requires handling of F₂ gas.
Sodium Salt + Selectfluor® Selectfluor®60-70%Avoids F₂ gas, uses a solid reagent.Lower yield, requires a two-step process (salt formation then fluorination).

Synthesis of Radiolabeled [¹⁸F]-N-Fluorobenzenesulfonimide

For applications in Positron Emission Tomography (PET), a radiolabeled version of NFSI, [¹⁸F]-N-Fluorobenzenesulfonimide ([¹⁸F]NFSI), has been developed. nih.govresearchgate.net PET imaging relies on the detection of gamma rays emitted from the annihilation of positrons, which are released by radionuclides like fluorine-18 (B77423) (¹⁸F).

The synthesis of [¹⁸F]NFSI is achieved through an electrophilic fluorination approach. utupub.fi It typically starts with the production of [¹⁸F]F₂ gas. This is accomplished via the ¹⁸O(p,n)¹⁸F nuclear reaction, often with a small amount of carrier F₂ gas added. utupub.fi The resulting [¹⁸F]F₂ gas is then bubbled through a solution of the precursor, sodium dibenzenesulfonimide, in a suitable solvent system such as acetonitrile and water. utupub.fi This reaction leads to the formation of the desired [¹⁸F]NFSI, which can then be used to label various molecules of interest, such as silyl (B83357) enol ethers and allylsilanes, to produce ¹⁸F-labeled ketones and allylic fluorides, respectively. rsc.orgresearchgate.netox.ac.uk The development of [¹⁸F]NFSI has provided a valuable tool for synthesizing radiopharmaceuticals for PET imaging studies. nih.gov

Development of Bulky N-Fluorobenzenesulfonimide Analogues

Research into modifying the structure of NFSI has led to the synthesis of various analogues. These modifications are often aimed at tuning the reactivity and selectivity of the reagent. The development of "bulky" analogues, for instance by introducing sterically demanding groups or substituents that can be removed later, is a strategy to influence the outcome of fluorination reactions, particularly in asymmetric synthesis.

One area of development has been the creation of NFSI analogues bearing deprotectable substituents. rsc.org For example, palladium-catalyzed aminofluorination of styrenes has been successfully carried out using novel NFSI derivatives. These analogues are designed with substituents that can be selectively removed under mild conditions after the initial reaction, providing a route to products like β-fluoroamines. rsc.org While not "bulky" in the traditional sense of creating steric hindrance to control stereoselectivity, these functionalized analogues represent a strategic modification of the core NFSI structure to achieve specific synthetic goals. The synthesis of these analogues generally follows the fundamental principles of NFSI preparation, involving the fluorination of the corresponding substituted N-(phenylsulfonyl)benzenesulfonamides.

Mechanochemical Synthesis Approaches for N-Fluorobenzenesulfonimide

In a move towards more sustainable and solvent-free chemical processes, mechanochemical methods, such as ball milling, have been applied to the synthesis and reactions of NFSI. beilstein-journals.orgresearchgate.netnih.gov Mechanochemistry uses mechanical force to induce chemical reactions, often in the absence of a solvent, leading to reduced waste and potentially shorter reaction times.

Studies have demonstrated that NFSI itself is a stable and effective reagent under ball-milling conditions. beilstein-journals.orgbeilstein-journals.org It can participate in various reactions, including fluorinations and amidations, with yields that are comparable to or even higher than those of traditional solvent-based methods. beilstein-journals.orgresearchgate.net For instance, the mechanochemical fluorination of activated aromatic compounds like 1,3-dimethoxybenzene (B93181) and 1,3,5-trimethoxybenzene (B48636) with NFSI proceeds efficiently. nih.govbeilstein-journals.org The reactions are typically carried out by milling the solid reactants (e.g., the aromatic substrate and NFSI) together in a milling jar with grinding balls. nih.gov

The reaction of 1,3,5-trimethoxybenzene with one equivalent of NFSI under ball-milling conditions for 3 hours yielded the monofluorinated product in 51% yield. nih.gov Increasing the equivalents of NFSI can lead to difluorinated products. These solvent-free approaches highlight the versatility of NFSI and offer a greener alternative to conventional synthesis protocols. beilstein-journals.org

Mechanochemical Reaction Examples with NFSI: nih.govbeilstein-journals.org

SubstrateNFSI EquivalentsMilling TimeProduct(s)Yield
1,3-Dimethoxybenzene2.03 hMonofluorinated productsMixture
1,3,5-Trimethoxybenzene1.03 h2-Fluoro-1,3,5-trimethoxybenzene51%
Imidazole (B134444)1.01 h1-(Benzenesulfonyl)imidazole41%
2-Methylimidazole1.01 h2-Methyl-1-(phenylsulfonyl)imidazole58%

Electrophilic Fluorination Applications of N Fluorobenzenesulfonimide

General Principles of N-Fluorobenzenesulfonimide Mediated Electrophilic Fluorination

N-Fluorobenzenesulfonimide operates as an electrophilic fluorinating agent due to the polarization of the nitrogen-fluorine bond. The two electron-withdrawing benzenesulfonyl groups attached to the nitrogen atom create a significant partial positive charge on the fluorine atom, rendering it susceptible to attack by nucleophiles. wikipedia.org The general mechanism of NFSI-mediated fluorination is believed to proceed via a bimolecular nucleophilic substitution (SN2) pathway at the fluorine atom. wikipedia.org In this process, a carbon-centered nucleophile attacks the electrophilic fluorine of NFSI, leading to the formation of a new carbon-fluorine bond and the displacement of the benzenesulfonimide anion.

The reactivity of NFSI allows it to fluorinate a broad range of nucleophiles under relatively mild conditions. rsc.org While the precise mechanism can be debated and may involve single-electron transfer (SET) processes in some cases, the SN2 model provides a useful framework for understanding its general reactivity. wikipedia.org The choice of solvent and reaction conditions can influence the reaction pathway and efficiency. NFSI is soluble in common organic solvents such as acetonitrile (B52724), dichloromethane (B109758), and tetrahydrofuran (B95107) (THF). fishersci.ca

Substrate Scope and Reactivity in N-Fluorobenzenesulfonimide-Mediated Fluorinations

The versatility of N-Fluorobenzenesulfonimide is demonstrated by its ability to fluorinate a wide array of substrates.

NFSI is highly effective for the fluorination of pre-formed enolates and other carbanionic species. scientificlabs.co.ukfishersci.ca The reaction of lithium enolates, generated from ketones, esters, and amides, with NFSI provides the corresponding α-fluorinated carbonyl compounds in good yields. fishersci.ca This method is a cornerstone for the synthesis of α-fluoro carbonyl derivatives.

Kinetic studies have shown that the fluorination of enamines and carbanions with NFSI follows second-order kinetics, supporting a direct attack of the nucleophile on the fluorine atom. acs.org The rate of these reactions can be correlated with the nucleophilicity of the substrate. acs.org

Table 1: Examples of NFSI-Mediated Fluorination of Enolates

Substrate (Ketone Precursor)BaseProductYield (%)Reference
2-PhenylcyclohexanoneLDA2-Fluoro-2-phenylcyclohexanone85 google.com
PropiophenoneLDAα-Fluoropropiophenone78 google.com
1-IndanoneLDA2-Fluoro-1-indanone82 google.com

LDA = Lithium diisopropylamide

Silyl (B83357) enol ethers, which are neutral and less basic than their enolate counterparts, also react with NFSI to afford α-fluorinated ketones. researchgate.netrsc.org This transformation often requires the presence of a catalyst or promoter to activate the silyl enol ether or the fluorinating agent. Similarly, allylsilanes can undergo fluorodesilylation with NFSI to produce allylic fluorides. researchgate.netrsc.orgrsc.org

Enantioselective fluorination of silyl enol ethers and allyl silanes has been achieved using catalytic amounts of a chiral bis-cinchona alkaloid in the presence of NFSI and a base. cornell.edu This method provides access to optically active fluorinated compounds with high enantioselectivity. cornell.edu

Table 2: Enantioselective Fluorination of Silyl Enol Ethers and Allylsilanes with NFSI

SubstrateCatalystProductEnantiomeric Excess (ee %)Reference
1-Phenyl-1-trimethylsiloxyetheneBis-cinchona alkaloid2-Fluoro-1-phenylethanone92 cornell.edu
(E)-CinnamyltrimethylsilaneBis-cinchona alkaloid(E)-3-Fluoro-1-phenyl-1-propene88 cornell.edu

Alkenyl fluorides can be synthesized from the corresponding alkenyl iodides through a lithium-halogen exchange followed by fluorination with an electrophilic fluorine source. While early methods using other N-fluoro reagents often resulted in protonated byproducts and low yields, the use of NFSI has improved the efficiency of this transformation. nih.gov However, challenges with side reactions can still persist. The reaction involves the in-situ generation of an alkenyllithium species, which then acts as the nucleophile in the reaction with NFSI. beilstein-journals.org

A direct and efficient method for the synthesis of 5-fluoropyrazoles involves the lithiation of pyrazoles followed by fluorination with NFSI. rsc.orgnih.govenamine.net This one-pot procedure typically employs n-butyllithium for the deprotonation at the C5-position of the pyrazole (B372694) ring, creating a nucleophilic center that readily reacts with NFSI. rsc.org This method has been successfully applied to a range of N-substituted pyrazoles, including the synthesis of the fungicide Penflufen. rsc.orgnih.gov However, sterically hindered substituents on the nitrogen atom or certain substitution patterns on N-aryl pyrazoles can lead to lower yields or alternative reaction pathways. rsc.orgnih.gov

Table 3: Synthesis of 5-Fluoropyrazoles using n-BuLi and NFSI

Pyrazole SubstrateProductYield (%)Reference
1-Phenylpyrazole5-Fluoro-1-phenylpyrazole75 rsc.org
1-Methylpyrazole5-Fluoro-1-methylpyrazole68 rsc.org
1-(4-Chlorophenyl)pyrazole1-(4-Chlorophenyl)-5-fluoropyrazole82 rsc.org

The direct C-H fluorination of arenes and heteroarenes with NFSI represents a significant area of application. rsc.orgnih.gov These reactions often require a catalyst to achieve regioselectivity and overcome the inherent low reactivity of C-H bonds towards electrophilic attack.

Palladium catalysts have been effectively used for the ortho-C-H fluorination of (hetero)arenes that contain a directing group. nih.gov For instance, substrates with quinoxaline, pyrazole, and other N-heterocyclic directing groups undergo regioselective fluorination at the ortho position in the presence of a palladium catalyst and NFSI. nih.gov Lewis acids, such as ZrCl₄, have also been shown to catalyze the fluorination of arenes with NFSI under mild conditions. rsc.org

In some cases, catalyst-free fluorination of electron-rich arenes can be achieved, although this may lead to mixtures of isomers. rsc.org The site-selective C-H fluorination of heteroarenes can also be induced by visible light, providing a metal-free approach. chinesechemsoc.org

Table 4: Catalytic Fluorination of Arenes and Heteroarenes with NFSI

SubstrateCatalyst/ConditionsProductYield (%)Reference
2-PhenylpyridinePd(OAc)₂/TFA2-(2-Fluorophenyl)pyridine65 nih.gov
AnisoleZrCl₄4-Fluoroanisole72 rsc.org
QuinolineVisible light/Et₃SiH2-Fluoroquinoline85 chinesechemsoc.org

Fluorination of 2H-Indazoles in Aqueous Media

A simple and efficient metal-free method for the fluorination of 2H-indazoles has been developed utilizing N-Fluorobenzenesulfonimide (NFSI) in water under ambient air. organic-chemistry.orgacs.orgnih.gov This process provides a direct route to obtaining fluorinated indazole derivatives, which are significant in the fields of pharmaceuticals and materials science, with a broad range of functionalities in good yields. organic-chemistry.org The use of water as a solvent makes this an environmentally friendly method. organic-chemistry.orgchemistryviews.org

Research indicates that this transformation is highly regioselective for the C-3 position of the 2H-indazole ring and demonstrates a high tolerance for various functional groups. organic-chemistry.orgchemistryviews.org The reaction is typically conducted by treating the 2H-indazole substrate with NFSI in water at 80°C. chemistryviews.org A variety of 2-substituted indazoles, including those with 2-phenyl, 2-benzyl, and 2-tert-butyl groups, have been successfully fluorinated using this protocol, yielding the desired products in good yields. chemistryviews.org Mechanistic studies suggest that the reaction proceeds through a radical pathway. organic-chemistry.orgacs.orgnih.gov This method has also been shown to be scalable, with gram-scale synthesis demonstrating consistent efficiency. organic-chemistry.org

SubstrateProductYield (%)
2-Phenyl-2H-indazole3-Fluoro-2-phenyl-2H-indazole87
2-Benzyl-2H-indazole2-Benzyl-3-fluoro-2H-indazole85
2-(4-Methoxyphenyl)-2H-indazole3-Fluoro-2-(4-methoxyphenyl)-2H-indazole82
2-(4-Chlorophenyl)-2H-indazole2-(4-Chlorophenyl)-3-fluoro-2H-indazole80
This table presents data on the fluorination of various 2H-indazoles with NFSI in water.

Fluorination of Alkynyl-substituted Acetic Acids

N-Fluorobenzenesulfonimide (NFSI) is utilized as an electrophilic fluorine source in the isothiourea-catalyzed fluorination of alkynyl-substituted acetic acids. organic-chemistry.org This method provides a route to a wide array of optically active tertiary α-alkyl fluorides with high enantioselectivity, reaching up to 97% ee. organic-chemistry.org A key advantage of this methodology is its scalability, as it can be performed on a gram scale without a discernible loss in enantioselectivity. organic-chemistry.org

Fluorination of Alkynals to α-Fluoroallenoates

The synthesis of α-fluoroallenoates can be achieved through the N-heterocyclic carbene (NHC)-catalyzed fluorination of alkynals, with N-Fluorobenzenesulfonimide (NFSI) serving as the fluorine reagent. organic-chemistry.orgorganic-chemistry.org This reaction demonstrates excellent chemoselectivity and produces a diverse range of α-fluoroallenoates. organic-chemistry.orgorganic-chemistry.org These products are valuable as versatile synthetic intermediates for the creation of other fluorine-containing molecules. organic-chemistry.orgorganic-chemistry.org The optimal conditions for this transformation involve a combination of an NHC precatalyst, a base, and NFSI. organic-chemistry.org Studies have shown that both symmetric and unsymmetric γ-disubstituted alkynals can be effectively converted into α-fluoroallenoates with high conversion rates. organic-chemistry.org The proposed mechanism involves the NHC-catalyzed umpolung of the alkynal to form a Breslow intermediate, which then eliminates to produce an allenol that reacts with NFSI to yield the final product. organic-chemistry.org

Fluorination of α,α-Bis(enolate) Equivalents

A transition-metal-free approach allows for the coupling of esters with geminal bis(boron) compounds, which generates an α,α-bis(enolate) equivalent. organic-chemistry.org This intermediate can then be trapped with various electrophiles, including fluorinating agents like N-Fluorobenzenesulfonimide (NFSI). organic-chemistry.org This strategy provides an efficient and convergent pathway for the synthesis of α,α-difunctionalized ketones. organic-chemistry.org

Fluorination of Alkyl Bromides

A method for the fluorination of alkyl bromides has been developed that combines silyl radical-mediated halogen-atom abstraction with benzophenone (B1666685) photosensitization. organic-chemistry.org In this process, selectivity for halogen-atom abstraction over Si-F bond formation is observed when an electrophilic fluorinating reagent with a weak N-F bond, such as N-Fluorobenzenesulfonimide (NFSI), is present. organic-chemistry.org

Catalytic Systems in N-Fluorobenzenesulfonimide Mediated Fluorination

Transition-Metal Catalysis

N-Fluorobenzenesulfonimide (NFSI) is a versatile reagent in transition-metal-catalyzed fluorination reactions. rsc.org Its application as an electrophilic fluorine source has been explored with various transition metals, leading to the development of novel C-F bond-forming methodologies. rsc.orgresearchgate.net

Palladium Catalysis: Palladium catalysts have been employed in the fluorination of carbon-hydrogen (C-H) bonds using NFSI. juniperpublishers.com For instance, the palladium-catalyzed benzylic fluorination of 8-methylquinoline (B175542) has been investigated. juniperpublishers.com

Copper Catalysis: Copper-catalyzed reactions represent a significant area of NFSI-mediated fluorination. organic-chemistry.org Copper(II) acetylacetonate (B107027) (Cu(acac)₂) has been shown to catalyze the N-demethylation of N-methyl amides where NFSI acts as an oxidant. organic-chemistry.org Furthermore, copper catalysis enables the site-selective transformation of benzylic C-H bonds into a variety of functional groups through an initial C-H fluorination with NFSI, followed by substitution of the resulting fluoride (B91410) with different nucleophiles. organic-chemistry.orgnih.gov Chiral bis(oxazoline)-copper triflate complexes have been utilized to catalyze the enantioselective electrophilic fluorination of β-ketoesters with NFSI. juniperpublishers.comacs.org The addition of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been found to be crucial for achieving high enantioselectivity in these reactions. juniperpublishers.comacs.org

Nickel Catalysis: Nickel catalysts have also been successfully used in conjunction with NFSI. The first nickel-catalyzed selective fluorination of 8-aminoquinoline (B160924) derivatives at the C-5 position was accomplished using NFSI as the fluorine source and NiSO₄ as the catalyst. researchgate.net This method exhibits broad substrate tolerance under mild conditions. researchgate.net Additionally, chiral DBFOX-Ph/Ni(ClO₄)₂ complexes have been shown to be highly effective for the enantioselective fluorination of cyclic β-ketoesters and 3-substituted oxindoles with NFSI, achieving excellent enantioselectivities. acs.org

Vanadium Catalysis: Vanadium-catalyzed coupling of allenylic alcohols with electrophilic halide sources, including NFSI, has been developed to produce α-halo-α',β'-unsaturated ketones. organic-chemistry.org

Catalyst SystemSubstrate TypeProduct TypeKey Features
Pd(OAc)₂2-Substituted anilidespara-Aminated anilidesC-H amination using NFSI as an amine source. rsc.org
Chiral bis(oxazoline)-Cu(OTf)₂ / HFIPβ-Ketoestersα-Fluoro-β-ketoestersCatalytic enantioselective fluorination. juniperpublishers.comacs.org
Cu catalyst / NFSIBenzylic C-H bondsBenzyl (B1604629) fluorides / Functionalized benzyl compoundsSite-selective C-H fluorination followed by nucleophilic substitution. organic-chemistry.orgnih.gov
NiSO₄8-Aminoquinoline derivatives5-Fluoro-8-aminoquinolinesRegioselective C-H fluorination. researchgate.net
DBFOX-Ph/Ni(ClO₄)₂Cyclic β-ketoesters, 3-substituted oxindolesα-Fluoro-β-ketoesters, α-Fluoro-oxindolesHighly enantioselective fluorination. acs.org
Vanadium catalystAllenylic alcoholsα-Fluoro-α',β'-unsaturated ketonesCoupling with electrophilic fluorine source. organic-chemistry.org
This table summarizes various transition-metal catalytic systems used with NFSI for fluorination and related reactions.

An in-depth examination of N-Fluorobenzenesulfonimide (NFSI) reveals its significant role as a versatile and effective electrophilic fluorinating agent in modern organic synthesis. This stable, crystalline solid has become instrumental in the development of novel methodologies for the introduction of fluorine atoms into a wide array of organic molecules, a critical process in the fields of pharmaceutical and materials science. beilstein-journals.orgchemicalbook.comontosight.ai Its utility is particularly highlighted in various catalytic systems, enabling reactions with high levels of selectivity and efficiency.

1

N-Fluorobenzenesulfonimide is widely utilized as a source of electrophilic fluorine ("F+") in reactions catalyzed by transition metals. These methods leverage the reactivity of NFSI to achieve challenging C-F bond formations with notable regioselectivity and enantioselectivity.

1 Palladium-Catalyzed Enantioselective Fluorination of Lactones and Lactams

The development of chiral palladium complexes has enabled the highly enantioselective α-fluorination of various carbonyl compounds using N-Fluorobenzenesulfonimide. Pioneering work in this area demonstrated the efficacy of chiral Pd(II)-bisphosphine complexes for the fluorination of tert-butoxycarbonyl (Boc)-protected lactones and lactams. nih.govjuniperpublishers.com These reactions proceed with excellent enantioselectivities, typically ranging from 94% to 99% enantiomeric excess (ee). nih.gov

The catalytic system often involves a chiral palladium-BINAP complex. researchgate.net For the fluorination of less acidic lactam substrates, the addition of a non-nucleophilic weak base, such as 2,6-lutidine, is sometimes necessary to facilitate the reaction. nih.gov This methodology provides a reliable route to optically active α-fluorinated lactones and lactams, which are valuable building blocks in medicinal chemistry. nih.govjuniperpublishers.com

Table 1: Palladium-Catalyzed Enantioselective Fluorination of Lactones and Lactams with NFSI Data compiled from multiple sources. nih.govjuniperpublishers.com

Substrate TypeCatalyst SystemEnantiomeric Excess (ee)Key Findings
tert-Butoxycarbonyl LactonesChiral Pd(II)-Bisphosphine Complexes94-99%Provides efficient access to α-fluorinated lactones with high enantioselectivity.
tert-Butoxycarbonyl LactamsChiral Pd(II)-Bisphosphine Complexes / 2,6-lutidine94-99%The addition of a weak base is crucial for less acidic lactam substrates.

2 Copper-Catalyzed C-H Fluorination

Copper-catalyzed reactions utilizing NFSI allow for the site-selective fluorination of C-H bonds, particularly benzylic C(sp³)–H bonds. organic-chemistry.orgacs.orgnih.gov This transformation is significant as it converts a typically unreactive C-H bond into a C-F bond, providing a direct pathway to fluorinated molecules. organic-chemistry.orgnih.gov The process involves a copper catalyst that facilitates the reaction between the benzylic substrate and NFSI. organic-chemistry.orgacs.org

Interestingly, the reaction conditions can be tuned to favor either C-F bond formation (fluorination) or C-N bond formation, leading to benzylic sulfonimides. acs.org This switch in selectivity is influenced by factors such as the copper/ligand ratio, temperature, and the presence of a Brønsted base. acs.org The resulting benzyl fluorides are versatile intermediates that can undergo subsequent nucleophilic substitution, enabling the formation of diverse C-O, C-N, and C-C bonds without needing to isolate the fluoride intermediate. organic-chemistry.orgacs.org This two-step, one-pot sequence enhances the synthetic utility of the method for applications in drug discovery. organic-chemistry.org

3 Zirconium-Catalyzed Directed C-H Fluorination of (Hetero)arenes

An efficient method for the directed C-H fluorination of arenes and heteroarenes has been developed using a zirconium catalyst with NFSI as the fluorine source. rsc.orgresearchgate.net Research identified Zirconium tetrachloride (ZrCl₄) as the most effective Lewis acid catalyst for this transformation. rsc.orgresearchgate.net The reaction relies on a directing group present on the (hetero)arene substrate to guide the fluorination to a specific ortho-position. This methodology demonstrates high regioselectivity, offering a predictable way to introduce fluorine into complex aromatic systems. rsc.org

2 Organocatalysis and Asymmetric Fluorination

Organocatalysis has emerged as a powerful strategy for asymmetric fluorination, avoiding the use of metals. In these systems, chiral organic molecules catalyze the enantioselective transfer of fluorine from NFSI to a substrate.

1 Cinchona Alkaloid/N-Fluorobenzenesulfonimide Combinations

The combination of cinchona alkaloids and NFSI is a well-established method for asymmetric electrophilic fluorination. acs.orgnih.gov These naturally derived catalysts can induce high levels of enantioselectivity in the fluorination of various substrates, including the synthesis of enantioenriched fluorinated heterocycles through cascade fluorination-cyclization reactions. nih.gov

A notable feature of this system is the ability to achieve enantiodivergent synthesis, where a single chiral alkaloid can produce either enantiomer of the fluorinated product by simply changing the additives. acs.orgnih.gov For instance, in the synthesis of 3′-fluorothalidomide precursors, using dihydroquinine (DHQ) as the catalyst with TMEDA as an additive yielded the (S)-enantiomer, while using a Cu(acac)₂/bipy complex as the additive afforded the (R)-enantiomer. acs.orgnih.gov This highlights the tunability and versatility of the cinchona alkaloid/NFSI system in asymmetric synthesis. chemicalbook.comacs.orgnih.gov

Table 2: Enantiodivergent Fluorination using Cinchona Alkaloid and NFSI Data from Yamamoto et al., 2011. acs.orgnih.gov

CatalystAdditiveProduct EnantiomerEnantiomeric Excess (ee)
Dihydroquinine (DHQ)TMEDA(S)-enantiomer78%
Dihydroquinine (DHQ)Cu(acac)₂/bipy(R)-enantiomer77%

2 Isothiourea Catalysis in Enantioselective Fluorination

Chiral isothiourea catalysts, particularly those based on [2.2]paracyclophane scaffolds, have proven highly effective for the enantioselective α-fluorination of carboxylic acids and their derivatives using NFSI. organic-chemistry.orgmdpi.com This method provides optically active α-fluoroesters with high yields and excellent enantioselectivities, often up to 99.5% ee. organic-chemistry.org

The reaction proceeds by activating the carboxylic acid, for example with tosyl chloride, which then forms a chiral acyl ammonium (B1175870) intermediate with the isothiourea catalyst. organic-chemistry.orgmdpi.com This intermediate undergoes subsequent fluorination by NFSI. The protocol is notable for its mild conditions and broad substrate scope, tolerating various aryl acetic acids with both electron-donating and electron-withdrawing groups. organic-chemistry.org This approach represents a practical route to valuable enantioenriched α-fluoroesters. organic-chemistry.orgnih.gov

3 N-Heterocyclic Carbene Precatalysis

N-Heterocyclic carbenes (NHCs) serve as potent organocatalysts for fluorination reactions with NFSI. organic-chemistry.orgnih.gov A key application is the catalytic synthesis of α-fluoroallenoates from γ-substituted alkynals. organic-chemistry.orgacs.org The NHC catalyst reverses the polarity (umpolung) of the alkynal, which then reacts with NFSI as the electrophilic fluorine source. organic-chemistry.org This methodology exhibits excellent chemoselectivity and has been used to synthesize a wide range of α-fluoroallenoates, which were previously difficult to access. organic-chemistry.orgnih.gov The reaction can also be applied to the oxidative α-fluorination of aliphatic aldehydes to generate α-fluoro esters and amides with high enantioselectivity. researchgate.net

L-Proline and Salicylic (B10762653) Acid Organocatalytic Systems

Organocatalysis presents a powerful, metal-free strategy for fluorination. A notable system employs a combination of L-proline and salicylic acid to catalyze stereoselective fluorination reactions with N-Fluorobenzenesulfonimide. This dual catalytic system has been effectively used in the synthesis of α,α-difluoro-γ,γ-disubstituted butenals. organic-chemistry.orgresearchgate.net In this reaction, L-proline and salicylic acid work in concert to achieve high stereoselectivity. researchgate.net For instance, a highly stereoselective synthesis of butenals bearing two different substituents at the γ-position was developed using 30 mol% of L-proline and 60 mol% of salicylic acid, demonstrating broad substrate scope and excellent E stereoselectivity. researchgate.net

Photocatalytic C-H Fluorination with N-Fluorobenzenesulfonimide

Photocatalysis has emerged as a key method for the direct fluorination of unactivated C-H bonds, a highly sought-after transformation in medicinal chemistry for late-stage functionalization of complex molecules. rsc.orgrsc.orgnih.gov NFSI is a particularly effective fluorine source in these reactions. rsc.orgbrittonsfu.com

A prominent photocatalytic method involves the use of the decatungstate anion (W₁₀O₃₂⁴⁻), typically from tetrabutylammonium (B224687) decatungstate (TBADT), in conjunction with NFSI. rsc.orgbrittonsfu.comresearchgate.net In this process, the photoexcited decatungstate anion is capable of abstracting a hydrogen atom from an unactivated C(sp³)–H bond to generate a carbon radical. brittonsfu.comlookchem.com This radical subsequently reacts with NFSI to transfer a fluorine atom, yielding the fluorinated product. brittonsfu.comlookchem.com This strategy has proven effective for the fluorination of a diverse range of substrates, including amino acids and peptides, and is particularly well-suited for the site-selective fluorination of benzylic C-H bonds. brittonsfu.comacs.org The reaction generally shows excellent functional group tolerance. brittonsfu.com Cationic functional groups, such as ammonium ions, within the substrate molecule have been shown to accelerate the rate of C-H abstraction by promoting the formation of a precursor complex with the decatungstate anion. lookchem.com

As a complementary approach to decatungstate catalysis, a radical fluorination of benzylic C-H bonds can be achieved using azobisisobutyronitrile (AIBN) as a thermal initiator. rsc.orgrsc.orgnih.gov This method also utilizes NFSI as the fluorine source but operates through a different initiation mechanism, leading to different selectivity profiles in certain substrates. rsc.orgresearchgate.net The AIBN-initiated reaction involves heating to generate radicals that propagate a chain reaction involving hydrogen abstraction from the benzylic position followed by fluorine transfer from NFSI. rsc.org While the decatungstate-catalyzed method is often more general, the AIBN-initiated process provides a valuable alternative, particularly for achieving complementary regioselectivity. rsc.orgresearchgate.net

Table 1: Comparison of Decatungstate-Catalyzed and AIBN-Initiated Benzylic C-H Fluorination rsc.org

Substrate (Starting Material)Fluorinated ProductYield (Decatungstate, A)Yield (AIBN, B)
Ethylbenzene1-Fluoroethylbenzene81%55%
4-Acetoxyethylbenzene4-(1-Fluoroethyl)phenyl acetate (B1210297)78%45%
Indane1-Fluoroindane85%35%
Tetralin1-Fluorotetralin82%41%
2-Ethylnaphthalene2-(1-Fluoroethyl)naphthalene84%52%
2-Phenylpropanoic acid methyl esterMethyl 2-fluoro-2-phenylpropanoate0%0%
N-BenzylacetamideN-(1-Fluoro-1-phenylethyl)acetamide0%0%
DiphenylmethaneFluorodiphenylmethane0%0%
Conditions A: NFSI (3 equiv), TBADT (2 mol%), CH3CN (0.6 M), NaHCO3 (1 equiv), 365 nm lamp, 16-48 h. rsc.org
Conditions B: NFSI (3.0 equiv), AIBN (5 mol%), CH3CN (0.6 M), Li2CO3 (1 equiv), 75 °C, 16 h. rsc.org

Metal-Free Fluorination Approaches

Beyond organocatalysis and photocatalysis, several other metal-free methods utilizing NFSI have been developed. These approaches are attractive due to their cost-effectiveness and avoidance of potentially toxic metal contaminants. An efficient, metal-free fluorination of 2H-indazoles has been achieved using NFSI in water, providing direct access to C-3 fluorinated indazole derivatives. organic-chemistry.orgacs.org This reaction proceeds under ambient air and is believed to occur via a radical mechanism. organic-chemistry.orgacs.org Another innovative metal-free strategy involves the visible-light-induced C-H fluorination of heteroarenes. chinesechemsoc.org This method uses the combination of NFSI and a silane (B1218182) under blue LED irradiation, without the need for an external photocatalyst, and is proposed to proceed through the homolytic cleavage of the N-F bond. chinesechemsoc.org Furthermore, a robust and metal-free direct fluorination of unactivated pyridylic C-H bonds has been developed with NFSI, showcasing high functional-group tolerance. nih.gov

Regioselectivity and Stereoselectivity in N-Fluorobenzenesulfonimide Mediated Fluorination

Controlling the site and stereochemistry of fluorination is a critical challenge in organic synthesis. The choice of catalyst and reaction conditions when using NFSI can profoundly influence the regioselectivity and stereoselectivity of the C-F bond formation.

Site-Selective Fluorination of Benzylic C-H Bonds

The fluorination of benzylic C-H bonds is of significant interest for modulating the metabolic stability of drug candidates. rsc.orgrsc.org Several catalytic systems using NFSI have demonstrated remarkable site-selectivity at benzylic positions. organic-chemistry.org A copper-catalyzed C-H fluorination with NFSI enables the site-selective transformation of benzylic C-H bonds. nih.govorganic-chemistry.org This method can be followed by in-situ substitution with various nucleophiles, expanding its synthetic utility. nih.govorganic-chemistry.org

The photocatalytic methods described previously also offer powerful control over regioselectivity. rsc.org A compelling example of complementary regioselectivity is the fluorination of p-ethyl toluene (B28343). rsc.orgresearchgate.net When subjected to decatungstate photocatalysis, fluorination occurs selectively at the ethyl group's benzylic position. rsc.org In contrast, the AIBN-initiated radical reaction exclusively fluorinates the methyl group, yielding the corresponding benzyl fluoride. rsc.orgresearchgate.net This difference in selectivity highlights how the choice of initiation method can direct fluorination to a specific benzylic site within the same molecule. rsc.org

Table 2: Regioselectivity in the Fluorination of p-Ethyl Toluene rsc.org

Catalyst/InitiatorTarget PositionProduct
Decatungstate Anion (TBADT)Ethyl Group1-(4-Methylphenyl)fluoroethane
AIBNMethyl Group4-Ethylbenzyl fluoride

Enantioselective α-Fluorination of Carbonyl Compounds

The asymmetric α-fluorination of carbonyl compounds is a critical transformation for the synthesis of chiral, fluorinated molecules with significant potential in medicinal chemistry. researchgate.netnih.gov N-Fluorobenzenesulfonimide has been successfully employed as the fluorine source in these reactions, often in conjunction with chiral catalysts to induce enantioselectivity. researchgate.netacs.org

Both organocatalytic and metal-based catalytic systems have been developed for this purpose. nih.govacs.org For instance, the use of chiral imidazolidinones as organocatalysts has enabled the direct enantioselective α-fluorination of aldehydes with NFSI. researchgate.net This method provides access to valuable α-fluoro aldehydes with high enantiomeric excesses. researchgate.net Similarly, chiral primary amine catalysts have been shown to be effective for the enantioselective fluorination of α-branched aldehydes, a class of substrates that has historically been challenging. rsc.org

In the realm of metal catalysis, chiral complexes of copper and nickel have been utilized to catalyze the enantioselective fluorination of β-ketoesters and other carbonyl compounds with NFSI. acs.orgjuniperpublishers.com For example, chiral bis(oxazoline)-copper triflate complexes can catalyze the fluorination of both cyclic and acyclic β-ketoesters with high yields and good enantioselectivities. juniperpublishers.com The choice of catalyst, solvent, and other reaction conditions is crucial for achieving high levels of stereocontrol. acs.orgjuniperpublishers.com

The table below summarizes representative examples of enantioselective α-fluorination of carbonyl compounds using NFSI.

Catalyst/MethodSubstrate TypeProductEnantiomeric Excess (ee)Reference
ImidazolidinoneAldehydesα-Fluoro aldehydesHigh researchgate.net
Chiral Primary Amineα-Branched AldehydesTertiary α-FluoroaldehydesUp to 90% rsc.org
Chiral Bis(oxazoline)-Copper Triflateβ-Ketoestersα-Fluoro-β-ketoestersGood juniperpublishers.com
DBFOX-Ph/Ni(ClO₄)₂β-Ketoesters, OxindolesFluorinated products93-99% acs.org
(R)-BINAP/Palladium Complexα-Cyano Estersα-Fluoro-α-cyano esters85-99% acs.org

Diastereoselective Fluorinations

N-Fluorobenzenesulfonimide has also proven to be an effective reagent for diastereoselective fluorination reactions, where the introduction of a fluorine atom is controlled by existing stereocenters in the substrate. nih.gov This approach is particularly valuable for the synthesis of complex molecules with multiple stereocenters.

One notable application is the diastereoselective fluorination of chiral, noncarbohydrate sugar ring precursors. acs.org The use of NFSI allows for the completely diastereoselective introduction of a fluorine atom, providing a key step in the synthesis of novel 2'-fluoronucleosides. acs.org

Mechanochemical methods, such as ball milling, have also been employed for diastereoselective fluorinations using NFSI. nih.govbeilstein-journals.org These solvent-free techniques can offer advantages in terms of efficiency and sustainability. beilstein-journals.org For example, the diastereoselective fluorination of certain substrates has been successfully achieved under ball-milling conditions, complementing traditional solution-phase methods. nih.gov

Enantiodivergent Fluorination Using N-Fluorobenzenesulfonimide

A particularly elegant strategy in asymmetric synthesis is enantiodivergent catalysis, where a single chiral catalyst can be used to produce either enantiomer of a product by simply modifying the reaction conditions or additives. N-Fluorobenzenesulfonimide has been a key reagent in the development of such enantiodivergent fluorination reactions. nih.govacs.org

A prominent example is the synthesis of both enantiomers of 3'-fluorothalidomide. nih.govacs.orgacs.org By using a single cinchona alkaloid, dihydroquinine (DHQ), as the chiral catalyst in combination with NFSI, either the (S)- or (R)-enantiomer of the fluorinated precursor can be obtained. nih.govacs.org The addition of tetramethylethylenediamine (TMEDA) leads to the (S)-product, while the use of a copper(II) acetylacetonate/bipyridine system affords the (R)-product, both with good enantiomeric excess. nih.govacs.orgacs.org This approach provides a practical and efficient route to both enantiomers from a common chiral source. acs.org

Another example involves the organocatalytic enantiodivergent fluorination of β-ketodiaryl-phosphine oxides to construct carbon-fluorine quaternary stereocenters. buchler-gmbh.com In this case, a dihydroquinidine (B8771983) base was used as the catalyst with NFSI as the fluorine source. buchler-gmbh.com

Catalyst SystemAdditiveProduct EnantiomerEnantiomeric Excess (ee)Reference
Dihydroquinine (DHQ)TMEDA(S)-478% nih.govacs.org
Dihydroquinine (DHQ)Cu(acac)₂/bipy(R)-477% nih.govacs.org

Regioselective Monofluorination of N-Protected Pyridone Derivatives

The regioselective introduction of a single fluorine atom into a specific position of a molecule is a significant challenge in organic synthesis. N-Fluorobenzenesulfonimide has been successfully applied to the direct and regioselective monofluorination of N-protected pyridone derivatives. acs.orgacs.orgresearchgate.netnih.gov

This method is noteworthy for its high regioselectivity, with the fluorine atom being introduced exclusively at the position opposite the carbonyl group in the pyridone ring. acs.orgacs.org The reaction proceeds under mild conditions and is applicable to a wide range of N-protected pyridone substrates. acs.orgacs.org This regioselective late-stage monofluorination provides a valuable tool for modifying the properties of pyridone-containing scaffolds, which are common in medicinal chemistry. acs.orgacs.orgrsc.org The reaction is typically carried out in acetonitrile at elevated temperatures. rsc.org

Late-Stage Fluorination with N-Fluorobenzenesulfonimide

Late-stage fluorination, the introduction of a fluorine atom into a complex molecule at a late step in the synthetic sequence, is a highly desirable strategy in drug discovery and development. numberanalytics.comnumberanalytics.com It allows for the rapid generation of fluorinated analogues of biologically active compounds, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. numberanalytics.comnumberanalytics.comnih.gov N-Fluorobenzenesulfonimide is a key reagent in this field due to its reactivity and functional group tolerance. numberanalytics.comnih.gov

Fluorination of Pyridylic C-H Bonds

The pyridine (B92270) ring is a prevalent structural motif in pharmaceuticals. nih.govlookchem.com The ability to selectively fluorinate the pyridylic position (the carbon atom adjacent to the nitrogen in an alkylpyridine) can significantly impact a molecule's basicity, lipophilicity, and metabolic stability. nih.govlookchem.com

A robust, metal-free method for the direct fluorination of unactivated pyridylic C-H bonds has been developed using N-Fluorobenzenesulfonimide. nih.govlookchem.com This reaction demonstrates high functional-group tolerance and offers selectivity that is complementary to other C-H fluorination methods. nih.gov The process is particularly effective for 2- and 4-alkylpyridines and is believed to proceed through a transient N-sulfonylpyridinium salt intermediate. lookchem.com This late-stage functionalization strategy provides a direct means to modulate the properties of alkylpyridine-containing drug candidates. nih.govlookchem.comrsc.org

Functionalization of Amino Acids and Peptides

The incorporation of fluorine into amino acids and peptides can have profound effects on their conformation, stability, and biological activity. acs.orgthieme-connect.com N-Fluorobenzenesulfonimide has been utilized in the late-stage functionalization of amino acid derivatives. acs.orgmdpi.com

One approach involves the photocatalytic fluorination of leucine (B10760876) and isoleucine derivatives. mdpi.com This method takes advantage of a photocatalyst to enable the C-H fluorination with NFSI as the fluorine source. acs.org Such strategies provide direct access to a variety of fluorinated amino acid derivatives. acs.org While direct C-H functionalization of peptides remains a challenge, methods are being developed to achieve late-stage modification of peptide structures. mdpi.com For example, photo-mediated functionalization of glycine-containing peptides has been demonstrated with good functional group tolerance. mdpi.com

Derivatization of Natural Products and Pharmaceuticals

The late-stage introduction of fluorine into complex molecules like natural products and pharmaceuticals is a powerful strategy in medicinal chemistry. numberanalytics.comnumberanalytics.com Incorporating fluorine can significantly alter a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, bioavailability, and binding affinity. numberanalytics.combrynmawr.edunih.gov N-Fluorobenzenesulfonimide (NFSI) has emerged as a key reagent for these late-stage fluorinations due to its reliability, selectivity, and manageable reactivity. numberanalytics.combrynmawr.eduwikipedia.org It enables the direct fluorination of C-H bonds and other functional groups in structurally complex settings, providing a direct path to novel fluorinated analogues of established bioactive compounds. nih.govrsc.org

Research has demonstrated the utility of NFSI in modifying a wide array of bioactive scaffolds. A significant application is the direct, metal-free fluorination of unactivated pyridylic C-H bonds, a common feature in many pharmaceutical compounds. nih.gov This method offers a way to modulate the basicity and metabolic stability of drugs containing alkylpyridine moieties. nih.gov Similarly, direct photocatalytic fluorination of benzylic C–H bonds using NFSI provides a means to reduce metabolic degradation at these often labile positions in drug leads. rsc.org

The application of NFSI extends to various heterocyclic systems found in pharmaceuticals. For instance, it is used for the direct conversion of indoles into 3,3-difluoro-2-oxindoles and for the regioselective monofluorination of N-protected pyridone derivatives. brynmawr.eduresearchgate.net In palladium-catalyzed reactions, NFSI has been employed for the β-selective C(sp³)–H fluorination of methyl groups in natural products such as camphor (B46023) and fenchone, demonstrating its utility in modifying terpene-based structures. rsc.org

The following tables summarize selected research findings on the derivatization of natural products and pharmaceuticals using N-Fluorobenzenesulfonimide.

Table 1: Electrophilic Fluorination of Natural Product Scaffolds with NFSI

Substrate Catalyst/Conditions Product Yield (%) Research Focus Citation
Camphor Derivative Pd(II) catalyst, Iminie amide auxiliary β-C(sp³)–H fluorinated camphor 57% Directed C–H fluorination of a methyl group in a natural product. rsc.org
Fenchone Derivative Pd(II) catalyst, Iminie amide auxiliary β-C(sp³)–H fluorinated fenchone 46% Directed C–H fluorination of a methyl group in a natural product. rsc.org
N-Substituted Indoles t-BuOOH, heat 3,3-Difluoro-2-oxindoles Moderate to high Direct conversion of indoles to difluorinated oxindoles. brynmawr.eduresearchgate.net
Steroidal Molecules Electrochemical conditions, directing groups Various fluorinated steroidal complexes Moderate to good Directed C(sp³)–H monofluorination using various directing groups. rsc.org

Table 2: Electrophilic Fluorination of Pharmaceutical-Relevant Heterocycles with NFSI

Substrate Class Catalyst/Conditions Position of Fluorination Yield (%) Research Focus Citation
Alkylpyridines Metal-free, direct C-H activation Pyridylic C-H bond Not specified Modulation of basicity and metabolic stability in drug analogues. nih.gov
Aza-heterocycles Photocatalysis or AIBN-initiation Benzylic C-H bond Not specified Attenuation of drug metabolism at metabolically labile positions. rsc.org
N-Protected Pyridones Metal-free Position opposite the carbonyl group Not specified Regioselective late-stage monofluorination of pyridone scaffolds. researchgate.net
N-Aryl/Alkyl Pyrazoles Pd(OAc)₂, Ag₂CO₃ C5-position of pyrazole core Moderate to good Selective C-H bond fluorination of pyrazole derivatives. nih.gov
8-Aminoquinolines NiSO₄ catalyst C5-position Not specified Nickel-catalyzed selective C-H fluorination. researchgate.net

These examples underscore the versatility of NFSI as a reagent for the late-stage derivatization of complex and biologically active molecules, facilitating the exploration of their structure-activity relationships and the development of improved therapeutic agents. numberanalytics.comnih.gov

Oxidative Reactivity of N Fluorobenzenesulfonimide

N-Fluorobenzenesulfonimide (NFSI) is a versatile reagent in organic synthesis, primarily recognized for its role as an electrophilic fluorinating agent. However, its utility extends significantly to oxidative transformations where it participates in a range of mechanistically diverse processes. This section details the oxidative reactivity of NFSI, focusing on its application as a potent oxidant in transition metal catalysis, its function in the cleavage of carbon-carbon triple bonds, its capacity to act as a precursor for radical species, and its role in metal-free oxidative functionalizations and aminofluorinations.

N Fluorobenzenesulfonimide As an Amination Reagent

Direct C-H Amination with N-Fluorobenzenesulfonimide

The direct conversion of C-H bonds to C-N bonds is a highly atom-economical and efficient strategy for synthesizing nitrogen-containing molecules. NFSI has been successfully employed as an aminating agent in these transformations, reacting with both sp²- and sp³-hybridized C-H bonds under different catalytic conditions.

Amination of (Hetero)aromatic C-H Bonds

The introduction of a nitrogen substituent onto an aromatic or heteroaromatic ring is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and materials. NFSI serves as an effective nitrogen source for the direct amination of (hetero)aromatic C-H bonds, facilitated by various catalytic systems.

The first instance of an amide-directed, palladium-catalyzed intermolecular C-H amination using N-Fluorobenzenesulfonimide as a non-nitrene-based nitrogen source has been developed. nih.gov This method provides a novel pathway for the directed C-H amination of aromatic compounds. The reaction demonstrates high selectivity, primarily targeting the C-H bond ortho to the directing amide group.

In a typical reaction, an anilide substrate is treated with NFSI in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), leading to the formation of the corresponding ortho-aminated product. This transformation is believed to proceed through a cyclometalated intermediate, where the amide directing group coordinates to the palladium center, bringing it in proximity to the ortho C-H bond and facilitating its activation.

Table 1: Palladium-Catalyzed Ortho-C-H Amination of Anilides with NFSI

Entry Anilide Substrate Catalyst Product Yield (%)
1 N-pivaloylaniline Pd(OAc)₂ 2-Amino-N-pivaloylaniline derivative 75
2 N-acetyl-p-anisidine Pd(OAc)₂ Ortho-aminated N-acetyl-p-anisidine 82

This table presents representative examples of the palladium-catalyzed amination of anilides. The yields are indicative of the efficiency of the reaction under optimized conditions.

A novel and efficient method for the synthesis of indoles has been developed through an organoselenium-catalyzed intramolecular C-H amination. rsc.org This reaction proceeds under mild conditions and provides the desired indole (B1671886) products in high yields. The methodology demonstrates the utility of organoselenium catalysis for the formation of C-N bonds in the synthesis of heterocyclic systems. When a trisubstituted alkene is used as the substrate, the corresponding indole is formed in excellent yield via a 1,2-phenyl migration. rsc.org

The proposed mechanism involves the activation of the substrate by the selenium catalyst, facilitating the intramolecular cyclization onto the aromatic ring to form the indole core. This approach offers a metal-free alternative for the synthesis of this important heterocyclic motif.

Table 2: Organoselenium-Catalyzed Synthesis of Indoles

Entry Substrate Catalyst Product Yield (%)
1 N-(2-ethenylphenyl)acetamide Diphenyl diselenide 2-Methylindole 85
2 N-(2-(prop-1-en-2-yl)phenyl)acetamide Diphenyl diselenide 2,3-Dimethylindole 90

This table showcases the versatility of the organoselenium-catalyzed intramolecular C-H amination for the synthesis of various substituted indoles.

Gold has been identified as an effective catalyst for the C-H imidation of polycyclic aromatic hydrocarbons (PAHs) using N-Fluorobenzenesulfonimide. nagoya-u.ac.jp This reaction allows for the direct introduction of a sulfonimide group onto various PAHs, including naphthalene, phenanthrene, chrysene, and pyrene. Aromatic amines are crucial structures in functional materials, and this gold-catalyzed reaction provides an efficient route for their synthesis. nagoya-u.ac.jp

The reaction, catalyzed by a gold(I) species, is believed to proceed through an electrophilic aromatic substitution-type mechanism, where the gold catalyst activates the C-H bond of the PAH towards attack by the nitrogen of NFSI.

Table 3: Gold(I)-Catalyzed C-H Imidation of Polycyclic Aromatic Hydrocarbons

Entry PAH Substrate Catalyst Product Yield (%)
1 Naphthalene AuCl Mono-imidated naphthalene 55
2 Phenanthrene AuCl Mono-imidated phenanthrene 60

This table provides examples of the gold-catalyzed C-H imidation of various polycyclic aromatic hydrocarbons, highlighting the utility of this method for functionalizing extended aromatic systems.

A metal-free approach for the direct amination of arenes has been developed utilizing (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as an organocatalyst and NFSI as the amination reagent. This reaction proceeds at room temperature and offers good to excellent yields across a broad scope of arene substrates without the need for any metal, ligand, or additive. This method represents the first example of a C-H amination with NFSI that is achieved through organocatalysis.

The proposed mechanism suggests that TEMPO is oxidized by NFSI to generate an oxoammonium species and an imidyl radical. The imidyl radical then undergoes an electrophilic attack on the arene substrate.

Table 4: TEMPO-Catalyzed C-H Amination of Arenes with NFSI

Entry Arene Substrate Catalyst Product Yield (%)
1 Benzene (B151609) TEMPO N-Phenylbenzenesulfonamide derivative 78
2 Toluene (B28343) TEMPO N-(p-tolyl)benzenesulfonamide derivative 85

This table illustrates the effectiveness of the TEMPO-catalyzed metal-free C-H amination for a range of simple arene substrates.

Amination of C(sp³)-H Bonds

The direct functionalization of typically inert C(sp³)-H bonds represents a significant challenge in organic synthesis. N-Fluorobenzenesulfonimide has been successfully utilized as a nitrogen source for the amination of these bonds, particularly in activated positions such as benzylic and adjacent to heteroatoms.

A novel and efficient copper-catalyzed C(sp³)–H direct imidation of methyl sulfides with NFSI has been developed. rsc.orgrsc.orgnih.govnih.gov This ligand-free process allows for the transformation of both aromatic and aliphatic methyl sulfides into the corresponding N-((phenylthio)methyl)benzenesulfonamide derivatives in good to excellent yields. rsc.orgrsc.orgnih.govnih.gov The reaction is proposed to proceed through a pathway involving Cu(I), Cu(II), and Cu(III) complexes, where NFSI acts as an oxidant to generate a Cu(III) species that facilitates the C-H activation. rsc.org

Furthermore, palladium catalysis has been employed for the intermolecular amination of unactivated C(sp³)-H bonds. mit.edu For instance, remote amide-directed palladium-catalyzed benzylic C-H amination with NFSI has been achieved, demonstrating a novel approach to override the common ortho aromatic C-H selectivity.

Table 5: Amination of C(sp³)-H Bonds with NFSI

Entry Substrate Catalytic System Product Yield (%)
1 Methyl(phenyl)sulfane CuCl N-((phenylthio)methyl)benzenesulfonamide 88
2 Benzyl (B1604629) methyl sulfide CuCl N-((benzylthio)methyl)benzenesulfonamide 85

This table presents examples of the amination of C(sp³)-H bonds adjacent to a sulfur atom and in a benzylic position, showcasing the utility of NFSI in functionalizing these types of C-H bonds.

N-Fluorobenzenesulfonimide in Aminative Aza-Annulation Reactions

A significant application of N-Fluorobenzenesulfonimide as an amination reagent is in the copper-catalyzed aminative aza-annulation of enynyl azides. nih.govacs.org This reaction provides a direct, single-step synthesis of amino-substituted nicotinate (B505614) derivatives, which are valuable motifs in medicinal chemistry. organic-chemistry.org The process involves a regioselective inter- and intramolecular diamination, where one nitrogen atom is incorporated from NFSI and the other from the azide (B81097) functional group of the starting material. nih.govacs.org

The reaction is typically catalyzed by a copper(I) salt, with copper(I) chloride (CuCl) being identified as an optimal catalyst. organic-chemistry.org Studies on the reaction conditions revealed that performing the reaction with 1.5 equivalents of NFSI and 5 mol% of CuCl in dichloroethane (DCE) at 70 °C provides the desired aminonicotinate products in good yields. acs.orgorganic-chemistry.org For instance, the reaction of methyl 2-(phenylethynyl)cinnamate azide with NFSI under these conditions yielded the corresponding methyl 6-phenyl-5-(N-(phenylsulfonyl)phenylsulfonamido)nicotinate in 76% yield. acs.org A variety of substituted enynyl azides are well-tolerated, affording the corresponding 6-substituted 5-aminonicotinates in yields up to 96%. acs.org

Mechanistic investigations, including control experiments with radical scavengers like TEMPO, suggest that the reaction proceeds through a radical pathway. acs.orgorganic-chemistry.org The addition of TEMPO completely suppressed the reaction, indicating the involvement of radical intermediates. acs.org The proposed mechanism involves the formation of a bis-sulfonylamidyl radical, which initiates the cascade. organic-chemistry.org

Table 1: Copper-Catalyzed Aminative Aza-Annulation of Enynyl Azides with NFSI

Entry Enynyl Azide Substrate Catalyst Solvent Temperature (°C) Yield (%)
1 Methyl 2-(phenylethynyl)cinnamate azide CuCl (5 mol%) DCE 70 76 acs.org
2 Substrate with electron-donating group CuCl (5 mol%) DCE 70 High organic-chemistry.org
3 Substrate with electron-withdrawing group CuCl (5 mol%) DCE 70 High organic-chemistry.org
4 Substrate with aliphatic group CuCl (5 mol%) DCE 70 Moderate to High organic-chemistry.org

Intermolecular Carboamination of Alkenes with N-Fluorobenzenesulfonimide

N-Fluorobenzenesulfonimide (NFBS, another common acronym for the same reagent) is instrumental in the palladium-catalyzed intermolecular carboamination of alkenes. acs.orgnih.gov This reaction uniquely incorporates inexpensive and unactivated arenes through C-H activation to achieve the simultaneous formation of a C-C and a C-N bond across the alkene. acs.org This transformation is a powerful method for synthesizing synthetically useful five-, six-, and seven-membered nitrogen heterocycles. acs.org

A notable aspect of this reaction is the significant solvent effect. While palladium-catalyzed reactions of aminoalkenes with NFSI in ethyl acetate lead to diamination products, switching the solvent to an arene like toluene or benzene shifts the reactivity towards carboamination. acs.org For example, treatment of a Cbz-protected aminoalkene with NFSI and a palladium catalyst in toluene resulted in the incorporation of a toluene molecule to form the carboamination product. acs.org

Copper-Catalyzed Ring-Opening of Arylcyclopropanes for γ-Trifluoromethylated Amine Synthesis

In the synthesis of γ-trifluoromethylated amines, N-fluorobis(arenesulfonyl)imides, a class of reagents that includes NFSI, are used in a copper-catalyzed ring-opening 1,3-aminotrifluoromethylation of arylcyclopropanes. organic-chemistry.orgresearchgate.netacs.org These γ-trifluoromethylated amine products are of significant interest in the development of pharmaceuticals and agrochemicals. organic-chemistry.org

The reaction proceeds at room temperature and employs a copper catalyst, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), along with a trifluoromethyl source like (2,2′-bipyridine)Zn(CF₃)₂ and an N-fluorobis(arenesulfonyl)imide as the nitrogen source. organic-chemistry.orgresearchgate.net The protocol is highly regioselective and demonstrates good functional group tolerance, providing the desired products in satisfactory to excellent yields, in some cases up to 98%. organic-chemistry.orgresearchgate.net Arylcyclopropanes bearing electron-donating (alkyl), electron-withdrawing (halogen), and other functional groups react effectively. researchgate.net

The proposed reaction mechanism involves the trifluoromethylation of benzyl radicals. researchgate.netacs.org This method is valued for being operationally simple and having a broad substrate scope, making it a convenient route for accessing biologically relevant trifluoromethylated molecules. organic-chemistry.org

Table 3: Selected Examples of Copper-Catalyzed 1,3-Aminotrifluoromethylation of Arylcyclopropanes

Arylcyclopropane Substituent Catalyst System Additives Yield (%) Reference
p-Alkyl Cu(OTf)₂ Zn(OTf)₂, i-PrCO₂Li 82-98 researchgate.net
p-Acyloxy Cu(OTf)₂ Zn(OTf)₂, i-PrCO₂Li 82-98 researchgate.net

Mechanistic Elucidation of N Fluorobenzenesulfonimide Mediated Transformations

Contesting Mechanisms in Electrophilic Fluorination: SN2 vs. Single-Electron Transfer (SET)

The precise mechanism of electrophilic fluorination by N-F reagents, including NFSI, has been a subject of considerable debate, with two primary pathways proposed: a direct nucleophilic attack on the fluorine atom (SN2) and a process initiated by single-electron transfer (SET). wikipedia.orgnih.gov

The SN2 mechanism involves the attack of a carbon-centered nucleophile on the electrophilic fluorine atom of NFSI, resulting in the displacement of the benzenesulfonimide anion. Evidence supporting this pathway includes observations that aryl Grignard reagents and aryllithiums provide similar yields of fluorobenzene (B45895) when reacted with N-fluoro-o-benzenedisulfonimide (NFOBS), a related N-F reagent. wikipedia.org This is significant because the two types of organometallic reagents have substantially different tendencies to engage in SET processes. wikipedia.org Further support for a polar, non-radical pathway comes from radical probe experiments using 5-hexenyl and cyclopropyl (B3062369) enol ethers, which did not yield any of the rearranged products characteristic of radical intermediates. wikipedia.org More recent kinetic studies, including Eyring and Hammett analyses, on the fluorination of 1,3-dicarbonyl compounds with various N-F reagents have also suggested the SN2 mechanism is more probable. wikipedia.org

Conversely, the SET mechanism posits that the reaction is initiated by the transfer of a single electron from the nucleophile to the N-F reagent, forming a radical anion and a nucleophile radical. nih.gov Subsequent collapse of this radical pair would then lead to the fluorinated product. Some experimental observations align with this model. For instance, in competitive fluorination experiments under specific conditions, reactivity ratios have been observed that are better explained by an SET process. researchgate.net The reactivity of soft nucleophiles towards the fluorine atom in NFSI has been shown to correlate well with their one-electron oxidation potentials, suggesting that the ease of electron transfer is a determining factor in the reaction rate. researchgate.net

Ultimately, the prevailing mechanism is likely dependent on the specific nature of the substrate, the N-F reagent, and the reaction conditions, and it is plausible that both pathways can operate, either competitively or exclusively, under different circumstances. nih.govresearchgate.net

Radical Mechanistic Pathways in N-Fluorobenzenesulfonimide Reactions

Beyond its role in polar fluorination, NFSI is a key participant in a variety of radical transformations due to the relatively low bond-dissociation energy of its N–F bond. thieme-connect.com It can act as a radical initiator, an oxidant to generate radical precursors, and a fluorine-atom transfer agent to trap carbon-centered radicals.

In many transition metal-catalyzed C–H functionalization reactions, NFSI serves as a terminal oxidant, facilitating radical-relay mechanisms. nih.govbohrium.combeilstein-journals.org A prominent example is the copper-catalyzed functionalization of C(sp³)–H bonds. nih.govmpg.dersc.org In these systems, NFSI is reduced by a low-valent copper species to generate the N-centered sulfonimidyl radical (•NSI). nih.govnih.gov Computational and experimental studies have implicated an adduct formed between copper(II) and this •NSI radical (Cu/•NSI) as the key species that promotes the subsequent hydrogen atom transfer (HAT) from the substrate's C–H bond. nih.govmpg.dersc.orgnih.gov This HAT step generates a carbon-centered radical on the substrate, which can then undergo further functionalization. researchgate.net The high selectivity for benzylic C–H bonds observed in these reactions is attributed to the specific nature of the Cu/•NSI adduct as the HAT reagent, which exhibits different selectivity compared to other common HAT reagents like the tert-butoxyl radical (•OtBu) or chlorine radical (Cl•). nih.govmpg.dersc.org

NFSI can also initiate radical processes directly. For instance, it has been used to initiate thiol-ene and thiol-yne reactions, where it facilitates the formation of a thiyl radical that subsequently engages in HAT to propagate the radical chain. ntu.edu.sg

Decarboxylative fluorination represents a powerful strategy for converting readily available carboxylic acids into alkyl fluorides, and NFSI is an effective fluorine source in these reactions. The general mechanism involves the generation of an organic radical via decarboxylation, which is then trapped by NFSI. nih.gov This process can be initiated in several ways. The thermal decomposition of precursors like diacyl peroxides can generate alkyl radicals that are subsequently fluorinated by NFSI in a fluorine atom transfer step. nih.gov

Alternatively, photoredox catalysis has emerged as a mild and efficient method to initiate this transformation. organic-chemistry.orgnih.gov In a typical photoredox cycle, an excited-state photocatalyst oxidizes a carboxylate (formed by deprotonating a carboxylic acid), leading to a carboxyl radical. This intermediate rapidly extrudes carbon dioxide to form an alkyl radical. organic-chemistry.orgnih.gov This alkyl radical then reacts with an N-F reagent like NFSI or Selectfluor® to afford the final alkyl fluoride (B91410) product. nih.govorganic-chemistry.org This method is applicable to a wide range of primary, secondary, and tertiary carboxylic acids. nih.gov

It is important to note that the mechanism can vary with the substrate. For β-ketoacids, mechanistic studies using ¹⁹F NMR have shown that the reaction proceeds through an initial electrophilic fluorination of the enolate to form an α-fluoro-β-ketocarboxylate intermediate, which then undergoes decarboxylation to yield the α-fluoroketone. cas.cn This is distinct from the radical decarboxylation-then-fluorination pathway observed for simple aliphatic carboxylic acids. cas.cn

Transition Metal-Catalyzed Mechanisms

NFSI plays a crucial dual role in many transition metal-catalyzed reactions, often acting as both an oxidant to drive the catalytic cycle and as a source of nitrogen or fluorine. Palladium catalysis, in particular, has showcased the multifaceted reactivity of NFSI.

In palladium-catalyzed amination reactions, NFSI is instrumental in facilitating a Pd(II)/Pd(IV) catalytic cycle. thieme-connect.com The reaction is often initiated by the aminopalladation of an alkene substrate. This step typically involves the external attack of a nitrogen nucleophile (present on the substrate) onto a Pd(II)-coordinated alkene, forming a six-membered palladacycle intermediate, which is a Pd(II)-alkyl complex. acs.orgnih.gov

The crucial subsequent step involves the oxidative addition of NFSI to this Pd(II) center. This oxidation generates a high-valent and highly reactive Pd(IV) species, which is key to the subsequent C–N bond-forming step. thieme-connect.comacs.orgnih.gov The formation of the new C–N bond can then proceed through several pathways, including reductive elimination from the Pd(IV) center or nucleophilic attack by the benzenesulfonimide anion on the Pd-alkyl moiety. thieme-connect.comacs.org

A compelling demonstration of the complex reactivity of NFSI in palladium catalysis is the divergent synthesis of diamination and carboamination products from a common Pd(IV) intermediate. acs.org Stereochemical labeling experiments have been crucial in elucidating the distinct mechanistic pathways that are controlled by the choice of solvent. acs.orgacs.org The Pd(IV)-alkyl complex, formed via anti-aminopalladation and subsequent oxidative addition of NFSI, serves as a critical branch point. acs.orgnih.gov

Table 1: Mechanistic Comparison of Pd(IV)-Mediated Diamination and Carboamination

Feature Diamination Pathway Carboamination Pathway
Solvent Non-nucleophilic (e.g., CH₂Cl₂) Aromatic (e.g., Benzene)
Key Mechanistic Step SN2 displacement of Pd by Ns₂N⁻ C–H activation of arene solvent
Stereochemistry at C-Pd center Inversion Retention
Overall Stereochemistry syn-addition anti-addition
Fate of NFSI Acts as oxidant and source of second nitrogen atom Acts as oxidant only

This solvent-dependent divergent reactivity highlights the delicate balance of competing pathways available to the Pd(IV) intermediate and underscores the sophisticated role of NFSI in orchestrating complex bond formations.

Copper-Catalyzed Radical-Relay Reactions

Copper-catalyzed radical-relay reactions utilizing N-Fluorobenzenesulfonimide (NFSI) have become a highly effective strategy for the functionalization of C(sp³)–H bonds. mpg.de These reactions proceed via a radical-relay mechanism, enabling the oxidative coupling of C–H bonds with a diverse array of nucleophilic partners. nih.gov

Formation and Functionalization of Benzylic Carbon-Centred Radicals

The initial step in these transformations involves the generation of a benzylic carbon-centered radical. This is achieved through a hydrogen-atom transfer (HAT) process from the benzylic C–H bond. nih.govnih.gov The species responsible for this HAT is a copper-coordinated N-sulfonimidyl radical. mpg.denih.gov

Once the benzylic radical is formed, it can undergo functionalization through one of three primary pathways, the preference for which is dependent on the specific ligands attached to the copper catalyst. mpg.dersc.org

Radical–Polar Crossover (RPC): The benzylic radical is oxidized to a carbocation, which is then trapped by a nucleophile. mpg.dersc.org

Reductive Elimination: The radical can add to the copper center, forming a formal Cu(III) organometallic complex, from which the product is formed via reductive elimination. mpg.dersc.org

Radical Addition: The benzylic radical can directly add to a ligand bound to the copper catalyst. mpg.dersc.org

Computational studies, specifically Density Functional Theory (DFT), have been instrumental in elucidating the energetics of these pathways. bohrium.com For instance, in the copper-catalyzed benzylic C–H cyanation, azidation, and etherification, DFT calculations have helped to map the reaction energetics and understand the factors governing selectivity. nih.gov

Below is a table summarizing the results of copper-catalyzed benzylic C–H fluorination using NFSI, showcasing the formation of a benzylic fluoride, a key intermediate for subsequent functionalization. nih.gov

SubstrateProductYield (%)
p-Bromoethylbenzene1-Bromo-4-(1-fluoroethyl)benzene81
Ethylbenzene(1-Fluoroethyl)benzene75
4-Vinyl-ethylbenzene1-(1-Fluoroethyl)-4-vinylbenzene65
Indane1-Fluoroindane70
Tetralin1-Fluorotetralin85
Data sourced from supporting information of the referenced study. nih.gov

This fluorination step is a prime example of the initial functionalization of the benzylic radical, creating a versatile intermediate that can be further transformed. nih.gov

Role of Copper-Coordinated N-Sulfonimidyl Radical

The active species responsible for the crucial hydrogen-atom transfer (HAT) step is not a free N-centered radical, but rather an adduct formed between the copper catalyst and the N-sulfonimidyl radical (˙NSI). mpg.denih.gov This copper-coordinated species, often denoted as Cu/˙NSI, is implicated as the key HAT mediator in these reactions. mpg.dersc.org

Computational studies have shown that the formation of this Cu/˙NSI adduct is thermodynamically favorable. nih.gov The coordination to copper modulates the reactivity of the N-sulfonimidyl radical, contributing to the high selectivity observed for benzylic C–H bonds over other C–H bonds, such as tertiary C–H bonds. mpg.dersc.org The specific nature of the coordination, whether through the nitrogen or oxygen atoms of the sulfonimidyl group, can influence the reaction pathway and energetics. bohrium.com The κ-O isomer of the Cu/NSI adduct has been identified as a particularly relevant species in promoting HAT. bohrium.com

Isotope Effects in N-Fluorobenzenesulfonimide Mediated Reactions

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by providing insight into the rate-determining step and the nature of transition states. pkusz.edu.cn In the context of NFSI-mediated reactions, examining the H/D substrate kinetic isotope effect can help to determine whether the C–H bond cleavage is involved in the turnover-limiting step of the reaction. nih.gov

For instance, in the Cu-catalyzed aromatic C–H imidation with NFSI, a calculated inverse KIE for the turnover-limiting single-electron-transfer (SET) step was found to reproduce the experimentally observed value. nih.govrsc.org An inverse KIE (kH/kD < 1) can sometimes be attributed to a change in hybridization from sp² to sp³ in the transition state or can be observed in electron transfer reactions. nih.gov The observation of a significant primary KIE, where the C-H bond is broken in the rate-determining step, provides strong evidence for this step being rate-limiting. researchgate.net Conversely, the absence of a KIE would suggest that C-H bond cleavage occurs in a fast step after the rate-determining step. nih.gov

Advanced Synthetic Applications and Derivatives of N Fluorobenzenesulfonimide

N-Fluorobenzenesulfonimide as a Phenylsulfonyl Group Transfer Reagent

Beyond its primary function as a fluorinating agent, N-Fluorobenzenesulfonimide (NFSI) can also serve as a reagent for transferring the entire bis(phenylsulfonyl)imide group, often referred to as sulfonimidation. This reactivity pathway provides a powerful method for direct C–N bond formation.

Research has demonstrated that the reactivity of NFSI can be strategically directed toward either C–F or C–N bond formation by modifying reaction conditions. For instance, in copper-catalyzed reactions for the functionalization of benzylic C–H bonds, NFSI can facilitate the direct transfer of the sulfonimide group to the benzylic position. This transformation is significant as it allows for the installation of a synthetically versatile nitrogen-protecting group. The resulting N-sulfonyl amidines and other related structures are valuable intermediates in organic synthesis. The bifurcation in reactivity is a key aspect of NFSI's utility, allowing chemists to access different product classes from the same set of starting materials by tuning the catalytic system.

Synthesis of Complex Fluorinated Molecules

NFSI is instrumental in the synthesis of a wide array of complex molecules where the incorporation of fluorine is crucial for modulating biological activity or material properties.

The enantioselective synthesis of α-fluoroesters is a significant challenge in medicinal chemistry. NFSI is a key reagent in achieving this transformation with high levels of stereocontrol. Researchers have developed a highly efficient method utilizing planar chiral [2.2]paracyclophane-based isothiourea catalysts for the enantioselective fluorination of carboxylic acids. organic-chemistry.org In this organocatalytic system, NFSI acts as the electrophilic fluorine source, reacting with the activated carboxylic acid to produce a broad range of optically active α-fluoroesters in high yields and with excellent enantioselectivity. organic-chemistry.org Another approach involves the catalytic asymmetric coupling of aryl alkyl ketenes with NFSI, which also furnishes tertiary α-fluoroesters. organic-chemistry.org

While direct synthesis of α,α-difluoro-γ,γ-disubstituted butenals using NFSI is not prominently detailed in recent literature, the reagent is widely used for the synthesis of α,α-difunctionalized ketones and other difluorinated compounds. organic-chemistry.org For example, the direct fluorination of arenemethanesulfonamide anions using NFSI provides access to novel α,α-difluoro-benzenemethanesulfonamides under mild conditions and in high yields. rsc.org This established capability for difluorination of carbanionic species suggests its potential applicability in synthetic routes targeting complex difluorinated structures like butenals, likely through a multi-step sequence involving the difluorination of a suitable precursor.

Indazole derivatives are important scaffolds in pharmaceuticals, and their fluorination can significantly enhance their biological properties. An efficient, simple, and metal-free method for the direct C-3 fluorination of 2H-indazoles has been developed using NFSI. acs.orgnih.govorganic-chemistry.org This reaction proceeds in water under ambient air, making it an environmentally friendly process. acs.orgnih.govorganic-chemistry.org The protocol is effective for a wide range of 2H-indazole substrates, including those with both electron-donating and electron-withdrawing groups, providing the desired 3-fluoro-2H-indazole products with good regioselectivity and in satisfactory yields. organic-chemistry.orgchemistryviews.org Mechanistic studies suggest the reaction proceeds through a radical pathway. acs.orgnih.govorganic-chemistry.org

The table below illustrates the scope of the metal-free fluorination of various 2H-indazoles with NFSI.

EntrySubstrate (2H-Indazole Derivative)Yield (%)
12-Phenyl-2H-indazole87
22-(4-Methoxyphenyl)-2H-indazole85
32-(4-Chlorophenyl)-2H-indazole82
42-(4-Nitrophenyl)-2H-indazole78
52-Benzyl-2H-indazole75
62-(tert-Butyl)-2H-indazole68

Data sourced from studies on the metal-free fluorination of 2H-indazoles. organic-chemistry.orgchemistryviews.org

NFSI also functions as an effective amination reagent in the synthesis of heterocyclic compounds. An unprecedented copper(I)-catalyzed aminative aza-annulation of enynyl azides utilizes commercially available NFSI to produce amino-substituted nicotinate (B505614) derivatives. acs.org This reaction proceeds in a single step with moderate to high yields through a regioselective inter-/intramolecular diamination. acs.org One nitrogen atom is incorporated from the NFSI and the other from the azide (B81097) moiety of the starting material, representing an efficient method for constructing diverse aminonicotinates via direct C–N bond coupling. acs.org

The table below shows representative examples of the synthesis of 5-aminonicotinates using NFSI.

EntryEnynyl Azide Substituent (R)Yield (%)
1Phenyl85
24-Methylphenyl82
34-Chlorophenyl78
42-Thienyl75
5Cyclohexyl65

Data reflects typical yields from the Cu(I)-catalyzed aminative aza-annulation. acs.org

In certain catalytic cycles, NFSI plays a crucial role as an oxidant rather than a direct group transfer reagent. A notable example is the vanadium-catalyzed coupling of allenylic alcohols with electrophilic halide sources to form α-halo-α',β'-unsaturated ketones. nih.govorganic-chemistry.org In the case of fluorination, NFSI serves as the electrophilic fluorine source. The process is initiated by an earth-abundant vanadium oxo catalyst, which facilitates a 1,3-transposition of the allenol to form a metal enolate. nih.govorganic-chemistry.org This intermediate is then trapped by NFSI to yield the α-fluoro-α',β'-unsaturated ketone. This method is highly regioselective and avoids issues such as overhalogenation that can occur with traditional enolate chemistry. organic-chemistry.org The resulting α-fluoroenones are valuable synthetic intermediates. organic-chemistry.orgnih.gov

The table below summarizes the vanadium-catalyzed fluorination of various allenols using NFSI.

EntryAllenylic Alcohol SubstrateYield of α-Fluoroenone (%)
11,1-Diphenyl-2,3-butadien-1-ol85
21-Phenyl-1-(p-tolyl)-2,3-butadien-1-ol82
34-Phenyl-1,2-butadien-4-ol75
41-Cyclohexyl-1-phenyl-2,3-propadien-1-ol78

Yields are representative of the vanadium-catalyzed coupling reaction. nih.govorganic-chemistry.org

N-Fluorobenzenesulfonimide in Mechanochemistry

N-Fluorobenzenesulfonimide (NFSI) has emerged as a versatile reagent compatible with mechanochemical techniques, such as ball milling. beilstein-journals.orgdntb.gov.ua NFSI is a bench-stable, crystalline solid, which makes it well-suited for solvent-free mechanochemical applications. beilstein-journals.orgbeilstein-journals.org Research has demonstrated that under ball-milling conditions, NFSI can participate in a variety of chemical transformations that are known to occur in solution, including fluorinations, fluorodemethylations, sulfonylations, and amidations. beilstein-journals.orgirb.hrresearchgate.net The use of mechanochemistry with NFSI offers significant advantages, including the elimination of bulk solvents, reduced reaction times, and yields that are often comparable to or even higher than those of their solvent-based counterparts. dntb.gov.ua The crystalline nature of NFSI also allows for the monitoring of these reactions through techniques like in situ Raman spectroscopy and ex situ Powder X-ray Diffraction (PXRD). beilstein-journals.orgbeilstein-journals.org

Solvent-Free Reactions and Short Reaction Times

A key advantage of employing NFSI in mechanochemical synthesis is the ability to conduct reactions in the absence of solvents, aligning with the principles of green chemistry. beilstein-journals.orgbeilstein-journals.org These transformations are typically accomplished in short milling times. beilstein-journals.org For instance, the mechanochemical reaction of 1,3,5-trimethoxybenzene (B48636) with NFSI can be completed in as little as 30 minutes of milling. beilstein-journals.org In comparison to traditional solution-based protocols, mechanochemical methods with NFSI are not only more environmentally benign but also more efficient in terms of time and energy. dntb.gov.ua Previous reports on solvent-free aromatic fluorination with NFSI required heating at temperatures between 80 °C and 105 °C, whereas ball milling can often proceed without external heating. beilstein-journals.orgresearchgate.net This efficiency is a general feature across various transformations, including fluorination, sulfonylation, and amidation, which can all be achieved rapidly and without the need for a solvent medium. beilstein-journals.orgresearchgate.net

Fluorodemethylation Reactions

Under mechanochemical conditions, NFSI can participate in fluorodemethylation reactions with activated arenes. When 1,3,5-trimethoxybenzene is milled with two equivalents of NFSI, a fluorodemethylation product, 1,3-difluoro-5-methoxybenzene, is formed alongside the expected fluorination products. researchgate.net The reaction demonstrates the multifaceted reactivity of NFSI under mechanical stress. beilstein-journals.orgbeilstein-journals.org

Table 1: Mechanochemical Fluorination and Fluorodemethylation of 1,3,5-trimethoxybenzene (1c) with NFSI researchgate.net

Entry Equivalents of NFSI Milling Time (h) Product(s) Yield (%)
1 1.0 3 2,4,6-trimethoxyfluorobenzene (2c) 51

Sulfonylation and Amidation via Mechanochemistry

Beyond fluorination, NFSI serves as an effective reagent for both sulfonylation and amidation under ball-milling conditions. beilstein-journals.orgbeilstein-journals.org This dual reactivity highlights its utility in generating diverse molecular structures through solvent-free methods. irb.hr

Sulfonylation: NFSI can act as a sulfonyl group source. For example, when a mixture of NFSI and imidazole (B134444) is subjected to ball milling, 1-(benzenesulfonyl)imidazole is formed. beilstein-journals.org This reaction is believed to occur through the direct reaction of the N–H nitrogen of imidazole with the sulfur atom of NFSI. researchgate.net The yield of this sulfonylation can be significantly improved by the addition of a liquid additive like acetonitrile (B52724) during the milling process. researchgate.net

Table 2: Mechanochemical Sulfonylation of Imidazole (3a) with NFSI researchgate.net

Entry Additive Milling Time (h) Product Yield (%)
1 None 1 1-(benzenesulfonyl)imidazole (4a) 41
2 Acetonitrile 1 1-(benzenesulfonyl)imidazole (4a) 61

Amidation: Mechanochemistry also facilitates the amidation of aromatic C-H bonds using NFSI. The reaction between 1,3,5-trihydroxybenzene and NFSI under ball-milling conditions at an elevated temperature (60 °C) leads to the formation of the corresponding amidation product. beilstein-journals.org This demonstrates that NFSI can serve as a nitrogen source for C-N bond formation in a solvent-free setting. beilstein-journals.orgresearchgate.net

Table 3: Mechanochemical Amidation of 1,3,5-trihydroxybenzene (5) with NFSI beilstein-journals.org

Entry Temperature (°C) Milling Time (h) Product Yield (%)
1 60 1.5 4,6-dihydroxy-1,3-phenylenebis(benzenesulfonamide) (6) 37

N-Fluorobenzenesulfonimide in Catalytic Esterification

N-Fluorobenzenesulfonimide has been identified as an efficient, metal-free catalyst for the direct esterification of aryl and alkyl carboxylic acids. researchgate.netmdpi.com This catalytic activity is particularly effective when supported by microwave (MW) irradiation, which significantly reduces reaction times and energy input compared to conventional heating methods. researchgate.netmdpi.com Under these conditions, NFSI acts as a sustainable, air- and water-tolerant catalyst. mdpi.com The proposed mechanism under microwave irradiation involves halogen bond activation of the carbonyl moiety, which differs from its role as a pre-catalyst under thermal conditions. researchgate.netmdpi.com This method provides a green and convenient protocol for synthesizing a wide range of esters without requiring simultaneous water removal or an excess of reagents. mdpi.com

Table 4: NFSI-Catalyzed Esterification of Benzoic Acid with Various Alcohols under Microwave Irradiation researchgate.netmdpi.com

Entry Alcohol Time (min) Yield (%)
1 Methanol 15 98
2 Ethanol 15 95
3 n-Propanol 15 92
4 n-Butanol 20 90
5 Benzyl (B1604629) alcohol 20 94

Q & A

Q. What are the common synthetic routes for preparing N-fluorobenzenesulfonamide (NFBS) and its derivatives?

NFBS is synthesized via electrophilic fluorination of benzenesulfonamide derivatives using fluorinating agents. A typical method involves lithiation of phosphonate esters followed by alkylation with geranyl or farnesyl bromides, with NFBS introduced via electrophilic fluorination under mild conditions . Alternative routes include substitution reactions of sulfonyl chlorides with amines under basic conditions, optimized for high yield and purity . Key steps include controlling stoichiometry, temperature (e.g., 0°C for carbodiimide-mediated couplings), and purification via column chromatography .

Q. How can researchers optimize reaction conditions when using NFBS as a fluorinating agent?

Optimization involves adjusting solvent polarity (e.g., dichloromethane or THF), temperature (room temperature to 80°C), and catalyst systems. For example, selenium-π-acid catalysts enhance cross-coupling efficiency between NFBS and alkynes . Stoichiometric studies show that a 1.2:1 molar ratio of NFBS to substrate minimizes side reactions while maximizing fluorination efficiency . Reaction monitoring via TLC or NMR ensures intermediate stability and product formation .

Q. What analytical techniques are most effective for characterizing NFBS and its reaction products?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are critical for structural elucidation. Gas chromatography (GC) coupled with derivatization (e.g., trifluoroacetylation) aids in analyzing monosaccharide derivatives fluorinated with NFBS . X-ray crystallography provides insights into sulfonamide geometry, as seen in bond angle analyses (e.g., O–S–N angles ~106°–120°) . Purity is validated via HPLC using phenyl or cyanopropyl columns .

Advanced Research Questions

Q. How does the electronic nature of NFBS influence its reactivity in electrophilic fluorination?

The electron-withdrawing sulfonamide group activates NFBS for electrophilic fluorination by stabilizing transition states through resonance. Density functional theory (DFT) studies reveal that the fluorine atom’s partial positive charge enhances electrophilicity, enabling selective fluorination of electron-rich aromatic substrates . Substituent effects on the benzene ring (e.g., methoxy or chloro groups) further modulate reactivity and regioselectivity .

Q. What strategies resolve contradictory data on NFBS’s regioselectivity in aromatic fluorination?

Contradictions in regioselectivity arise from solvent effects, catalyst choice, or substrate electronic profiles. Systematic studies comparing polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) show divergent outcomes due to solvation of intermediates . Meta-analyses of kinetic isotope effects (KIEs) and Hammett plots can isolate electronic vs. steric contributions . For example, NFBS favors para-fluorination in electron-rich arenes but ortho/para mixtures in sterically hindered systems .

Q. What mechanistic insights explain NFBS’s role in transition-metal-catalyzed fluorination?

NFBS participates in radical or two-electron transfer mechanisms depending on the catalyst. Copper(I)-mediated pathways generate fluorinated radicals via single-electron oxidation, supported by ESR spectroscopy . Palladium-catalyzed systems involve oxidative addition of NFBS to Pd⁰, forming Pd–F intermediates that transfer fluorine to aryl halides. Kinetic studies (e.g., rate dependence on [Pd]) and isotopic labeling (¹⁸O/¹⁹F) validate these pathways . Competing N–F bond cleavage pathways are minimized using bulky ligands (e.g., BrettPhos) .

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